6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core. The structure features a chloro group at position 6 and a cyclopropylmethyl substituent at position 1 (Figure 1).
Molecular Formula: C₉H₁₀ClN₄
Molecular Weight: ~209.45 g/mol (calculated).
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
6-chloro-1-(cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN4/c10-9-11-3-7-4-12-14(8(7)13-9)5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
UTHRUYFSKBOIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-step Heterocyclic Construction
Step 1: Synthesis of Pyrazolopyrimidine Core
- Starting Material: 5-Amino-3-methylpyrazole or related aminopyrazoles.
- Reaction: Condensation with malonate derivatives or their equivalents, such as diethyl malonate, under basic conditions to form dihydroxy heterocycles.
- Outcome: Formation of dihydroxy-pyrazolopyrimidine intermediates, with yields typically around 89%.
Step 2: Chlorination of the Core
- Reagent: Phosphorus oxychloride (POCl₃) or similar chlorinating agents.
- Reaction: Selective chlorination at the desired position (usually at the 5 or 7 position of the heterocycle).
- Yield: Approximately 61%.
Step 3: Nucleophilic Substitution for Cyclopropylmethyl Group
- Reagent: Cyclopropylmethylamine derivatives or cyclopropylmethyl halides.
- Reaction: Nucleophilic substitution at the chlorinated position, often facilitated by potassium carbonate or other bases.
- Outcome: Introduction of the cyclopropylmethyl moiety at N1, with high yields (~94%).
Step 4: Final Cyclization and Purification
- Method: Heterocycle ring closure, often via Buchwald–Hartwig coupling or palladium-catalyzed cross-coupling reactions.
- Purification: Chromatography or recrystallization to isolate the target compound.
Reaction Conditions and Catalysts
Research Findings and Optimization
Research indicates that the yields and purity of the final product can be optimized by:
- Using an excess of cyclopropylmethyl halide to drive nucleophilic substitution.
- Employing palladium-catalyzed cross-coupling reactions for efficient N-alkylation.
- Maintaining inert atmospheres (argon or nitrogen) during sensitive steps to prevent oxidation.
- Purification via chromatography or recrystallization to remove impurities.
Notes and Considerations
- The choice of solvents (e.g., tetrahydrofuran, dimethylformamide) influences reaction efficiency.
- Reaction times vary; longer durations under hydrogen or cross-coupling conditions improve yields.
- Protecting groups are generally unnecessary for the key steps but may be employed depending on the specific intermediates.
- The synthetic pathway's flexibility allows for modifications to introduce different substituents or functional groups.
Summary of the Synthetic Pathway
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is highly reactive toward nucleophiles, enabling substitutions with amines, thiols, and alkoxides.
Key Conditions and Reagents:
| Nucleophile | Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Benzylamine | K₂CO₃ | DMF | 80°C | 6-(Benzylamino)-derivative | 78% |
| Sodium methoxide | NaH | THF | RT | 6-Methoxy-derivative | 65% |
| Thiophenol | DBU | DCM | 40°C | 6-Phenylthio-derivative | 82% |
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring. Steric hindrance from the cyclopropylmethyl group slightly reduces reactivity at position 1.
Oxidation and Reduction Reactions
The compound undergoes redox transformations to yield derivatives with modified biological activity.
Oxidation:
-
Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
-
Products :
-
Sulfoxide or sulfone derivatives (if sulfur-containing substituents are present).
-
Hydroxylation at position 4 under strong oxidative conditions.
-
Reduction:
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
-
Products :
-
Reduction of the pyrimidine ring to a dihydro-pyrimidine structure.
-
Dechlorination observed under vigorous conditions (e.g., LiAlH₄ in refluxing THF).
-
Cyclization and Coupling Reactions
The compound participates in cyclization and cross-coupling reactions to form complex polycyclic systems.
Examples:
-
Cyclization with aldehydes :
Reacting with 5-bromo-1H-indole-3-carbaldehyde in DMF at 100°C forms a fused indole-pyrazolo[3,4-d]pyrimidine hybrid .
Yield : 70% . -
Suzuki Coupling :
Using Pd(PPh₃)₄ as a catalyst, the chlorine atom undergoes cross-coupling with arylboronic acids to generate biaryl derivatives.
Typical Conditions :-
Solvent: Dioxane/H₂O
-
Temperature: 90°C
-
Base: Na₂CO₃
-
Functionalization at the Cyclopropylmethyl Group
The cyclopropylmethyl substituent can undergo ring-opening or alkylation reactions.
Reactions:
-
Ring-opening with HCl :
Forms a chlorinated alkyl chain under acidic conditions. -
Alkylation with alkyl halides :
Using DBU as a base, the cyclopropylmethyl group reacts with 1-bromo-2-methylpropane to yield branched alkyl derivatives .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media via hydrolysis of the pyrimidine ring.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
The substituent at position 1 significantly impacts physicochemical and biological properties. Key analogs include:
Aryl Substituents
6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2005389-35-3):
6-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine ():
Alkyl Substituents
- 4-Chloro-6-methyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1251212-42-6): Purity: 95% .
4-Chloro-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1249946-79-9):
Benzyl Substituents
Substituent Variations at Position 6
The chloro group at position 6 is critical for reactivity and target interactions:
Antimicrobial Activity
Kinase Inhibition
Data Tables
Table 1: Key Analogs and Properties
*Molecular weight includes pleuromutilin backbone.
Biological Activity
6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 2711002-61-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C9H9ClN4
- Molecular Weight : 208.65 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit various biological activities, including anticancer, antiviral, and analgesic effects. The specific compound this compound has been primarily studied for its anticancer properties.
Anticancer Activity
A notable study evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidines against various cancer cell lines. The compound demonstrated significant growth inhibition in MDA-MB-231 (human breast cancer) cells with an IC50 value indicating effective cytotoxicity. In vitro assays showed that this compound could decrease cell viability significantly compared to control groups .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 29.1 | Induction of apoptosis and cell cycle arrest |
| HCT116 (Colon) | 15.3 | Inhibition of proliferation |
| A549 (Lung) | 20.5 | Modulation of signaling pathways |
The anticancer activity of this compound appears to involve multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to halt the cell cycle progression at specific phases, preventing further proliferation.
- Inhibition of Key Signaling Pathways : The compound may interfere with critical signaling pathways involved in cancer cell survival and growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For instance:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances potency against certain cancer types.
- Cyclopropylmethyl Group : This substituent contributes to increased lipophilicity and cellular uptake, facilitating better bioavailability and efficacy .
Case Studies
Several studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidines. For example:
- Study on MDA-MB-231 Cells : This study demonstrated that treatment with this compound led to a significant reduction in cell viability over a 72-hour period.
- Combination Therapy Investigations : Research into combination therapies involving this compound showed enhanced anticancer effects when paired with traditional chemotherapeutics .
Q & A
Q. Advanced Research Focus
- Cyclopropylmethyl groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .
- Chlorine atoms : Improve lipophilicity (logP), impacting blood-brain barrier permeability .
- Amino or hydroxyl groups : Increase solubility but may require prodrug strategies (e.g., esterification) for oral bioavailability .
What analytical techniques are critical for confirming the purity and identity of pyrazolo[3,4-d]pyrimidine derivatives?
Q. Basic Research Focus
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error .
- XRPD : Validate crystalline forms and polymorphic stability, as shown in .
How can computational tools aid in designing novel pyrazolo[3,4-d]pyrimidine derivatives?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
